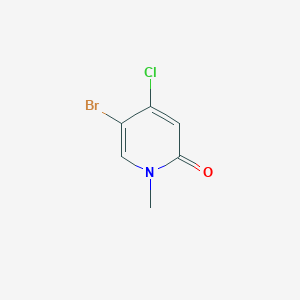![molecular formula C12H12F3NO4 B2894463 2-(Acetylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid CAS No. 500912-21-0](/img/structure/B2894463.png)
2-(Acetylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid, commonly known as TFAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TFAA is a white crystalline powder that is soluble in water and organic solvents. It has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of TFAA is not fully understood. However, it has been suggested that TFAA may act as an inhibitor of enzymes involved in various biological processes. TFAA has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in inflammation.
Biochemical and Physiological Effects:
TFAA has been shown to have various biochemical and physiological effects. TFAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the biosynthesis of prostaglandins and leukotrienes, respectively. TFAA has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.
実験室実験の利点と制限
TFAA has several advantages and limitations for lab experiments. TFAA is a versatile reagent that can be used for the synthesis of various compounds. TFAA is also relatively stable and can be stored for extended periods. However, TFAA is highly reactive and requires careful handling. TFAA can also be toxic and should be used with caution.
将来の方向性
There are several future directions for the study of TFAA. TFAA can be further studied for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. TFAA can also be studied for its potential as a reagent for the synthesis of new compounds with potential applications in various fields. Further studies can also be conducted to better understand the mechanism of action of TFAA and its biochemical and physiological effects.
合成法
The synthesis method of TFAA involves the reaction of 4-(trifluoromethoxy)benzaldehyde with glycine ethyl ester in the presence of acetic anhydride. This reaction yields TFAA as a product. The synthesis method has been optimized for higher yields and purity.
科学的研究の応用
TFAA has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. TFAA has been used as a reagent for the synthesis of various compounds, including peptides, amides, and esters. It has also been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation.
特性
IUPAC Name |
(2S)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4/c1-7(17)16-10(11(18)19)6-8-2-4-9(5-3-8)20-12(13,14)15/h2-5,10H,6H2,1H3,(H,16,17)(H,18,19)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBKYYPMLIMJNV-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26731219 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Acetylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2894380.png)



![1-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2894387.png)


![5-[4-(diethylamino)phenyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2894391.png)

![2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol hydrochloride](/img/no-structure.png)
![N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2894395.png)


![2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2894403.png)